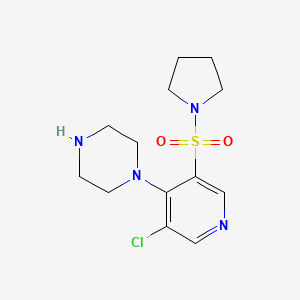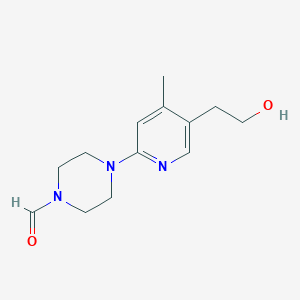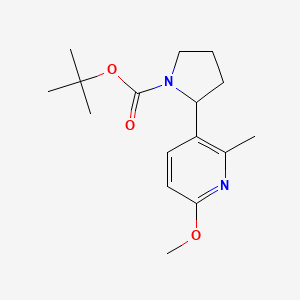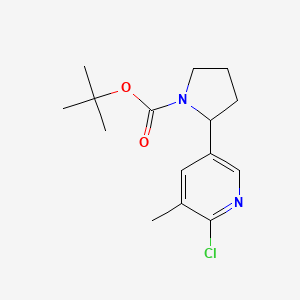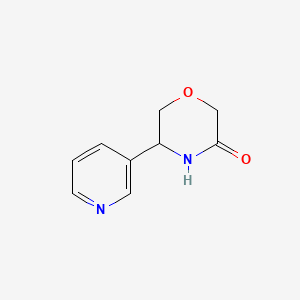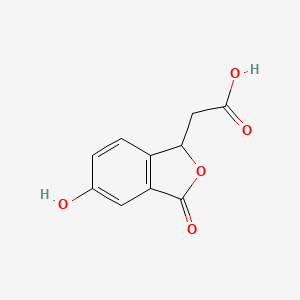
1-(6-(Trifluoromethyl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-(Trifluoromethyl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid is a compound that features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a pyrazole ring with a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(Trifluoromethyl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the trifluoromethyl group. The pyrazole ring is then synthesized and attached to the pyrimidine ring. Finally, the carboxylic acid group is introduced. The reaction conditions often involve the use of reagents such as ethyl trifluoroacetoacetate, various catalysts, and solvents like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also involve purification steps such as crystallization and chromatography to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions
1-(6-(Trifluoromethyl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the rings.
Substitution: The trifluoromethyl group or other substituents can be replaced with different groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized compounds .
科学的研究の応用
1-(6-(Trifluoromethyl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and biological activity.
Agriculture: It is explored for its antifungal and insecticidal properties, making it a potential candidate for developing new pesticides.
Materials Science: The compound’s unique electronic properties make it of interest for developing new materials with specific functionalities.
類似化合物との比較
Similar Compounds
2-(Trifluoromethyl)pyrimidine derivatives: These compounds share the trifluoromethyl-pyrimidine core but differ in their additional functional groups.
Pyrazole-3-carboxylic acid derivatives: These compounds have a similar pyrazole-carboxylic acid structure but may lack the trifluoromethyl group.
Uniqueness
1-(6-(Trifluoromethyl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid is unique due to the combination of the trifluoromethyl-pyrimidine and pyrazole-carboxylic acid moieties. This unique structure imparts specific electronic and steric properties, making it distinct from other similar compounds .
特性
分子式 |
C9H5F3N4O2 |
|---|---|
分子量 |
258.16 g/mol |
IUPAC名 |
1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C9H5F3N4O2/c10-9(11,12)6-3-7(14-4-13-6)16-2-1-5(15-16)8(17)18/h1-4H,(H,17,18) |
InChIキー |
JQXKWEKWCHBFPY-UHFFFAOYSA-N |
正規SMILES |
C1=CN(N=C1C(=O)O)C2=NC=NC(=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




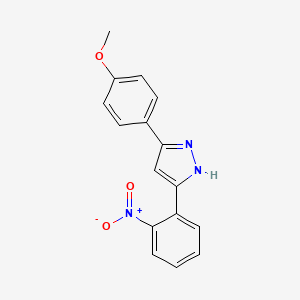
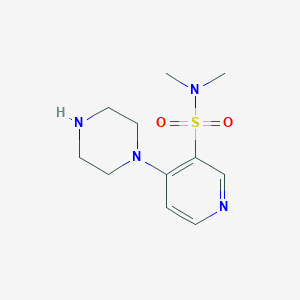
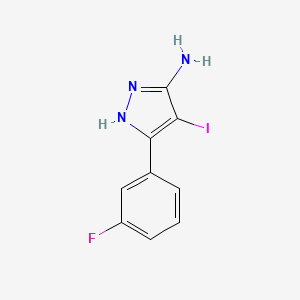
![hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B11801442.png)

